5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one
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Overview
Description
5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of amino and hydroxyl groups in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole with 2-chloropyrimidine-4-ol in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus oxychloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to altered cellular processes and has potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1H-pyrazole-4-carbonitrile
- 2-(1H-pyrazol-1-yl)pyrimidine-4-ol
- 5-amino-3-methyl-1H-pyrazole
Uniqueness
5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one is unique due to the presence of both pyrazole and pyrimidine rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C7H7N5O |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H7N5O/c8-5-4-9-7(11-6(5)13)12-3-1-2-10-12/h1-4H,8H2,(H,9,11,13) |
InChI Key |
VWVNPWMYGKMFNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
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